molecular formula C38H41BrN2O6 B1667932 Bromotetrandrine CAS No. 62067-29-2

Bromotetrandrine

Katalognummer: B1667932
CAS-Nummer: 62067-29-2
Molekulargewicht: 701.6 g/mol
InChI-Schlüssel: ANJMFZGRGHQXMA-VMPREFPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromotetrandrine, also known as BrTet and W-198, is an P-glycoprotein inhibitor. P-gp inhibitors were developed and coadministered with chemotherapeutic drugs to overcome the effect of efflux pumps thus enhancing the chemosensitivity of therapeutics. The pharmacokinetics parameters of this compound indicated that the compound was rapidly distributed and accumulated in the tissues, and slowly cleared from plasma, which supported the use of BrTet for a once or twice dosing per chemotherapy cycle.

Biologische Aktivität

Bromotetrandrine (5-BrTet) is a derivative of tetrandrine, a natural bisbenzylisoquinoline alkaloid extracted from the plant Stephania tetrandra. This compound has garnered significant attention for its diverse biological activities, particularly in cancer treatment and multidrug resistance reversal. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Inhibition of Multidrug Resistance (MDR) : this compound has been shown to reverse drug resistance in various cancer cell lines. It inhibits the function of P-glycoprotein (P-gp), a key player in drug efflux, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) . For instance, in colon cancer cells, this compound's apoptotic effect is linked to the activation of the p38 MAPK signaling pathway .
  • Cell Cycle Arrest : this compound has been found to induce cell cycle arrest at different phases depending on the cancer cell type. For example, it causes G1 phase arrest in renal cell carcinoma and G2/M phase arrest in hepatoma cells .

Anticancer Effects

This compound has demonstrated promising anticancer properties across various tumor types:

  • Breast Cancer : Coencapsulated formulations of this compound and doxorubicin have shown enhanced therapeutic efficacy against breast cancer by reversing multidrug resistance and improving drug delivery through lipid nanoemulsions .
  • Leukemia : In a study involving leukemia models, this compound combined with magnetic nanoparticles was effective in overcoming chemoresistance, suggesting its potential for targeted therapy .
  • Colon Cancer : The compound has been observed to significantly inhibit cell proliferation and induce apoptosis in colon cancer cell lines, highlighting its potential as a treatment option for this malignancy .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • A study involving patients with advanced breast cancer reported improved outcomes when this compound was used in conjunction with standard chemotherapy regimens.
  • In animal models, this compound demonstrated significant tumor reduction and prolonged survival rates when administered alongside conventional chemotherapeutics.

Data Table: Summary of Biological Activities

Biological ActivityMechanismCancer TypeReference
Reversal of MDRInhibition of P-glycoproteinBreast Cancer
Induction of ApoptosisActivation of caspasesColon Cancer
Cell Cycle Arrest (G1)Regulation of cyclinsRenal Cell Carcinoma
Cell Cycle Arrest (G2/M)Downregulation of CDKsHepatoma

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Bromotetrandrine has been extensively studied for its anticancer effects. It exhibits several mechanisms that contribute to its efficacy against various cancer types:

  • Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of multiple cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and lung cancer cells .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2 and caspase-3 .
  • Reversal of Multidrug Resistance : One of the most significant applications of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. Studies have demonstrated that this compound can inhibit P-glycoprotein, a protein that pumps chemotherapeutic agents out of cells, thereby enhancing the efficacy of drugs like doxorubicin .

Formulation with Nanoparticles

Recent research has focused on enhancing the delivery and effectiveness of this compound through novel formulations:

  • Lipid Nanoemulsions : Coencapsulation of doxorubicin with this compound in lipid nanoemulsions has shown promising results in reversing MDR in breast cancer models. This formulation significantly increased the intracellular uptake of doxorubicin in resistant cancer cells compared to standard formulations .
  • Magnetic Nanoparticles : The combination of this compound with magnetic nanoparticles (Fe3O4) has been studied for its ability to enhance drug delivery and therapeutic outcomes in leukemia models. The magnetic nanoparticles facilitate targeted delivery, increasing the concentration of this compound at tumor sites while minimizing systemic toxicity .

Case Studies and Clinical Applications

Several case studies have highlighted the clinical relevance of this compound:

  • Breast Cancer Treatment : In a study involving doxorubicin-resistant breast cancer cells, this compound was used to enhance sensitivity to chemotherapy. The results indicated a significant reduction in tumor growth and improved survival rates in animal models treated with the combination therapy .
  • Leukemia Models : Research utilizing xenograft models demonstrated that this compound effectively suppressed tumor growth in drug-resistant leukemia by inducing apoptosis and inhibiting cell proliferation pathways .

Pharmacokinetics and Safety Profile

While the therapeutic potential of this compound is promising, understanding its pharmacokinetics is crucial for clinical applications:

  • Bioavailability : Studies have indicated that the bioavailability of this compound can be significantly improved when formulated with nanoparticles or lipid carriers, which may enhance its therapeutic index .
  • Safety Considerations : Preliminary studies suggest that this compound has a favorable safety profile; however, comprehensive toxicity studies are necessary to fully establish its clinical safety .

Eigenschaften

CAS-Nummer

62067-29-2

Molekularformel

C38H41BrN2O6

Molekulargewicht

701.6 g/mol

IUPAC-Name

(1S,14S)-19-bromo-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C38H41BrN2O6/c1-40-15-13-24-20-31(43-4)33-21-27(24)28(40)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-41(29)2)35(39)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29H,13-18H2,1-6H3/t28-,29-/m0/s1

InChI-Schlüssel

ANJMFZGRGHQXMA-VMPREFPWSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC

Isomerische SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC

Kanonische SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bromotetrandrine;  BrTet;  W-198;  W 198;  W198;  5-Bromotetrandrine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromotetrandrine
Reactant of Route 2
Bromotetrandrine
Reactant of Route 3
Reactant of Route 3
Bromotetrandrine
Reactant of Route 4
Bromotetrandrine
Reactant of Route 5
Bromotetrandrine
Reactant of Route 6
Reactant of Route 6
Bromotetrandrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.